molecular formula C21H27FN6O7S2 B14715448 3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 21320-59-2

3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14715448
CAS No.: 21320-59-2
M. Wt: 558.6 g/mol
InChI Key: IMVFNRORSQNDIT-UHFFFAOYSA-N
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Description

3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a phenoxy group, and a benzenesulfonyl fluoride moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, starting with the preparation of the triazine ring The triazine ring is synthesized through a cyclization reaction involving diamino compounds and cyanuric chloride under controlled conditions The phenoxy group is introduced through a nucleophilic substitution reaction, where the triazine ring reacts with a phenol derivative

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of drug development.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diamino-2-mercaptopyrimidine: Shares the triazine ring structure but lacks the phenoxy and sulfonyl fluoride groups.

    3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Contains a similar triazole ring but differs in the overall structure and functional groups.

    3,7-Diamino-2,8-dimethyldibenzothiophene sulfone: Similar in having amino groups but differs in the core structure and functional groups.

Uniqueness

The uniqueness of 3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid lies in its combination of functional groups, which imparts distinct chemical properties and makes it valuable for specific applications in research and industry.

Properties

CAS No.

21320-59-2

Molecular Formula

C21H27FN6O7S2

Molecular Weight

558.6 g/mol

IUPAC Name

3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C19H21FN6O4S.C2H6O3S/c1-19(2)25-17(21)24-18(22)26(19)13-6-8-14(9-7-13)30-11-16(27)23-12-4-3-5-15(10-12)31(20,28)29;1-2-6(3,4)5/h3-10H,11H2,1-2H3,(H,23,27)(H4,21,22,24,25);2H2,1H3,(H,3,4,5)

InChI Key

IMVFNRORSQNDIT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)S(=O)(=O)F)N)N)C

Origin of Product

United States

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